

Spectroscopic Profile of 3-Aminobenzhydrazide: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminobenzhydrazide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-aminobenzhydrazide**, a compound of interest in medicinal chemistry and drug development. This document presents infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and visual representations to facilitate understanding and application in research settings.

Spectroscopic Data

The following sections summarize the key spectroscopic data obtained for **3-aminobenzhydrazide** (C₇H₉N₃O, Molecular Weight: 151.17 g/mol).^[1]

Infrared (IR) Spectroscopy

The infrared spectrum of **3-aminobenzhydrazide** reveals characteristic absorption bands corresponding to its key functional groups. The gas-phase IR spectrum is available through the NIST WebBook.^[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3200	Strong, Broad	N-H stretching (amine and hydrazide)
~1650	Strong	C=O stretching (amide I)
~1600-1450	Medium	Aromatic C=C stretching & N-H bending
~1300-1000	Medium	C-N stretching

Note: The exact peak positions and intensities can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the **3-aminobenzhydrazide** molecule.

Table 2: ¹H NMR Spectroscopic Data for **3-Aminobenzhydrazide**

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Data not definitively available in search results			

Table 3: ¹³C NMR Spectroscopic Data for **3-Aminobenzhydrazide**

Chemical Shift (δ, ppm)	Assignment
Data not definitively available in search results	

Note on NMR Data: While a comprehensive search was conducted, definitive and published ¹H and ¹³C NMR data specifically for **3-aminobenzhydrazide** were not readily available. Researchers should perform their own NMR analysis for confirmation.

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **3-aminobenzhydrazide** and provides insights into its fragmentation pattern under electron ionization. The mass spectrum is available from the NIST Mass Spectrometry Data Center.[\[3\]](#)

Table 4: Major Peaks in the Mass Spectrum of **3-Aminobenzhydrazide**[\[3\]](#)

m/z	Relative Intensity (%)	Possible Fragment
151	29.1	$[M]^+$ (Molecular Ion)
120	99.9	$[M - NH_2NH]^+$
92	82.4	$[C_6H_6N]^+$
65	53.4	$[C_5H_5]^+$
39	18.0	$[C_3H_3]^+$
31	10.3	$[NH_2NH]^+$
63	8.6	$[C_5H_3]^+$
64	8.6	$[C_5H_4]^+$
121	7.9	$[M - NHNH_2]^+$

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. These should be adapted and optimized based on the specific instrumentation and laboratory conditions.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of dry **3-aminobenzhydrazide** with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

- Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Place the pellet in the sample holder of the IR spectrometer.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **3-aminobenzhydrazide** in a suitable deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in a clean, dry NMR tube.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Typically 0-12 ppm.
 - Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- ¹³C NMR Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: Typically 0-200 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on the sample concentration and instrument sensitivity.

Mass Spectrometry (MS)

Sample Introduction:

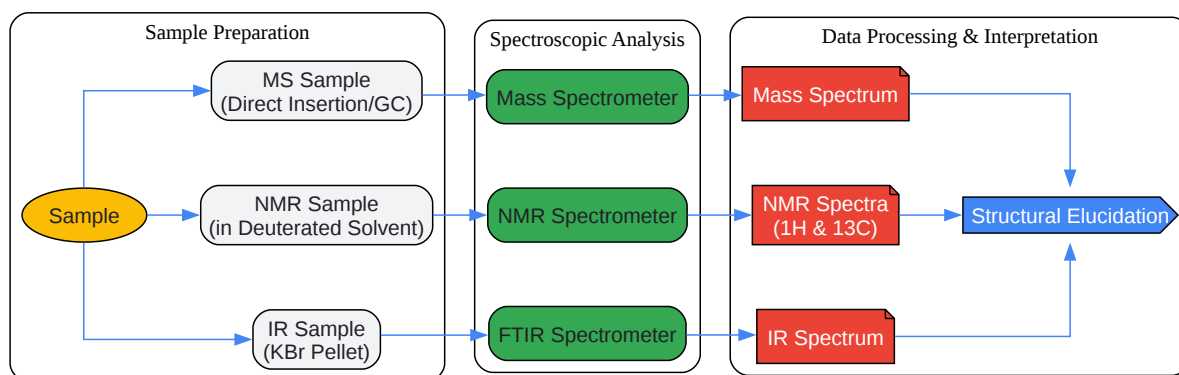
- For a volatile compound like **3-aminobenzhydrazide**, direct insertion probe or gas chromatography (GC) can be used for sample introduction.

Data Acquisition (Electron Ionization - EI):

- Instrument: A mass spectrometer with an EI source.
- Ionization Energy: Typically 70 eV.
- Mass Range: m/z 30-200.
- Source Temperature: 150-250 °C.
- Scan Speed: Dependent on the instrument and sample introduction method.

Visualizations

The following diagrams illustrate the experimental workflow and the chemical structure of **3-aminobenzhydrazide**.



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References

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